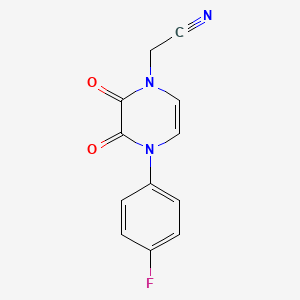
(5-甲基吡啶-3-基)硼酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5-Methylpyridin-3-yl)boronic acid hydrochloride” is a chemical compound with the molecular formula C6H8BNO2 . It is a solid substance that appears white to pale brown in color .
Synthesis Analysis
The synthesis of borinic acids, which include “(5-Methylpyridin-3-yl)boronic acid hydrochloride”, often relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A metal-free one-pot synthesis of tetracoordinated borinic acids has also been reported .Molecular Structure Analysis
The molecular structure of “(5-Methylpyridin-3-yl)boronic acid hydrochloride” is represented by the SMILES stringCc1cncc(c1)B(O)O . The InChI key for this compound is REONQWGHSQHTAC-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(5-Methylpyridin-3-yl)boronic acid hydrochloride” is a solid substance that appears white to pale brown in color . It has a molecular weight of 136.94 .科学研究应用
Suzuki-Miyaura Coupling
Boronic acids, including 5-Methylpyridine-3-boronic acid hydrochloride , are widely used in Suzuki-Miyaura coupling reactions. This application benefits from the mild and functional group tolerant reaction conditions, the stability and ease of preparation of organoboron reagents, and their environmentally benign nature .
Catalytic Protodeboronation
In research, boronic acids can undergo protodeboronation, which is useful in the synthesis of complex organic molecules. This process can be catalyzed to achieve specific product yields and diastereoselectivity .
Sensing Applications
Boronic acids have unique interactions with cis-diols, making them suitable for sensing applications. They can be used in the development of sensor molecules with improved selectivity towards specific analytes .
安全和危害
未来方向
While specific future directions for “(5-Methylpyridin-3-yl)boronic acid hydrochloride” are not explicitly mentioned in the search results, borinic acids, in general, are considered a mainstay in modern organic chemistry and are used in numerous fields including catalysis, materials science, biology, and imaging .
作用机制
Target of Action
5-Methylpyridine-3-boronic acid hydrochloride is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the formation of new carbon-carbon bonds .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as 5-Methylpyridine-3-boronic acid hydrochloride) transfers an organic group to the palladium catalyst . This is a key step in the Suzuki-Miyaura cross-coupling reaction, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 5-Methylpyridine-3-boronic acid hydrochloride, is a crucial pathway in organic synthesis . This reaction allows for the formation of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .
Result of Action
The result of the action of 5-Methylpyridine-3-boronic acid hydrochloride is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, including many that are of interest in pharmaceutical research .
Action Environment
The efficacy and stability of 5-Methylpyridine-3-boronic acid hydrochloride can be influenced by various environmental factors. These include the reaction conditions (such as temperature and solvent), the presence of a suitable palladium catalyst, and the other reactants involved in the Suzuki-Miyaura cross-coupling reaction .
属性
IUPAC Name |
(5-methylpyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c1-5-2-6(7(9)10)4-8-3-5;/h2-4,9-10H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGJSTQFYVPRHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyridin-3-yl)boronic acid hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2356401.png)
![2-({4-[(4-chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2356402.png)
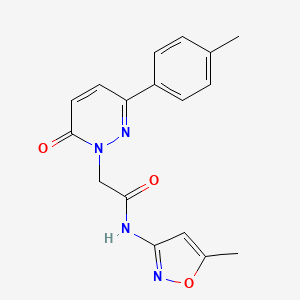
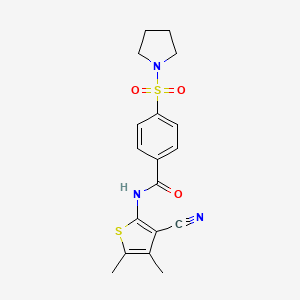
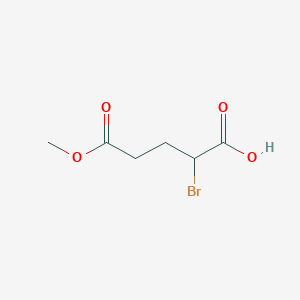
![1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356409.png)

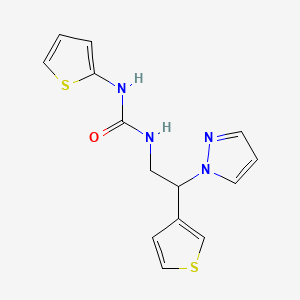

![3-Tert-butyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2356416.png)
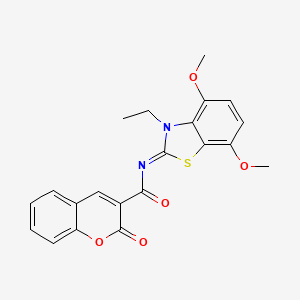
![2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2356420.png)

